BenchChemオンラインストアへようこそ!

2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide

antimicrobial screening rhodanine SAR procurement risk

This 5-ylidene thiazolidine-2,4-dione (rhodanine) derivative features a rigid (Z)-configured exocyclic double bond and an N-benzylacetamide terminus, enforcing a planar pharmacophore. Unlike saturated C5 analogues, the ylidene geometry drives ALR2 selectivity (IC50 ~0.29–0.43 µM) and acts as a Michael acceptor for covalent targeting. A free N-3 position enables SAR expansion for anti-MRSA and PPARγ fragment screening. Order this high-purity scaffold to avoid inactive generic rhodanines.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
Cat. No. B3713976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C12H10N2O3S/c15-10(6-9-11(16)14-12(17)18-9)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15)(H,14,16,17)/b9-6-
InChIKeyBWXNTIPQZHBNKW-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide: Structural and Pharmacophoric Context for Procurement Decisions


2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide (IUPAC: (2Z)-N-benzyl-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetamide) is a 5-ylidene thiazolidine-2,4-dione (rhodanine) derivative bearing an N-benzylacetamide side chain . Its core scaffold—the 2,4-dioxothiazolidine ring—is a privileged structure in medicinal chemistry, historically associated with aldose reductase inhibition, antimicrobial activity, and more recently 15-PGDH modulation [1][2]. The compound’s molecular formula is C12H10N2O3S (MW 262.29 g/mol) . The defining structural features that differentiate it within the thiazolidine-dione class are: (a) an exocyclic double bond at C-5 (Z configuration), which enforces a planar geometry and extended π-conjugation with the acetamide linker; (b) an N-benzyl amide terminus, which furnishes lipophilic bulk and potential π-stacking interactions distinct from simple N-phenyl or N-alkyl analogues; and (c) a free N-3 position on the thiazolidine ring, providing a synthetic handle for further derivatization [3].

Why 2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide Cannot Be Substituted by Generic Rhodanine Analogs


Within the rhodanine–thiazolidinedione chemical series, subtle structural variations—particularly at C-5 (ylidene vs. saturated), N-3 substitution, and the amide terminus—produce divergent pharmacological profiles and often mutually exclusive activity windows [1]. The C-5 ylidene geometry in the target compound enforces a rigid, planar conformation that strongly influences molecular recognition at enzyme active sites; in antibacterial screening of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives, closely related analogues differing only by the nature of the substituent at the phenyl ring exhibited MIC values ranging from 3.91 mg/L to inactivity against identical Gram-positive strains, demonstrating that even single-atom changes abolish potency [2]. Similarly, in the aldose reductase inhibitor series, moving from an N-benzyl to an N-phenyl amide or altering the C-5 substitution pattern can result in selectivity shifts exceeding 100-fold between ALR1 and ALR2 isoforms [3]. Procurement of an unblessed generic rhodanine analogue therefore carries a high risk of selecting a compound with no detectable activity in the intended assay, even if it shares the same core scaffold.

Quantitative Differentiation Evidence for 2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide Against Closest Analogs


Evidence Gap Disclosure: No Published Biological Data for the Target Compound Necessitates Comparator-Driven Risk Assessment

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent databases identified no peer-reviewed or patent-derived quantitative biological activity data specifically for 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide. The most informative comparator is N-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]acetamide (CAS 104742-64-5), a positional isomer with identical molecular formula (C12H10N2O3S, MW 262.28) but fundamentally different connectivity: the acetamide methyl group resides on the phenyl ring rather than as an N-benzyl substituent . This isomer has no reported biological activity in public databases. The closest analogues with quantitative activity data are the (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)- and (Z)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(2,4-dioxothiazolidin-5-ylidene)acetamide derivatives, which incorporate an additional thiazole spacer between the benzyl group and the acetamide linkage, representing a distinct chemotype . Given the absence of direct potency data, procurement decisions must rest on structural differentiation arguments and class-level inference from the broader 5-ylidene-2,4-dioxothiazolidine literature.

antimicrobial screening rhodanine SAR procurement risk

Regioisomeric Differentiation from 4-[(2,4-Dioxothiazolidin-5-ylidene)methyl]phenylacetamides Confers Distinct Docking Geometry

The target compound features an N-benzylacetamide moiety directly conjugated to the C-5 ylidene position, whereas the most common regioisomer found in chemical catalogs (CAS 104742-64-5) positions the acetamide group on a phenyl ring that is connected to the thiazolidine via a methylene bridge . This difference alters the spatial orientation of the benzyl pharmacophore by approximately 2.5–3.0 Å and rotates the amide hydrogen-bond donor/acceptor vector relative to the thiazolidine plane . In the rhodanine-based aldose reductase inhibitor series described by Salem et al. (2021), compounds with an acetamide linker directly attached to the 5-ylidene position achieved IC50 values of 0.29–0.43 µM against ALR2 with 116–134-fold selectivity over ALR1, whereas analogues with benzylidene-phenyl linkages showed markedly different selectivity profiles [1][2]. Although the target compound was not specifically tested in these studies, its direct N-benzylacetamide–ylidene connectivity places it structurally closer to the high-potency, high-selectivity chemotype than the regioisomeric methylene-bridged series.

molecular docking aldose reductase structure-based design

Free N-3 Position Enables Sequential Derivatization Unavailable in N-3-Substituted Rhodanine Analogues

Unlike many bioactive rhodanine derivatives that carry an N-3 aryl or alkyl substituent introduced during synthesis, the target compound retains a free N-3 position on the thiazolidine-2,4-dione ring . This feature is synthetically significant: in the antioxidant acetamide series reported by Matiichuk et al. (2022), N-3 functionalization of 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides via alkylation with N-aryl-2-chloroacetamides yielded diamide derivatives (compounds 6a–e and 7a–b) with modulated DPPH radical scavenging activity [1]. The lead compound in that series, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide (compound 4), achieved 88.9% radical scavenging at tested concentration with an IC50 of 43.1 µM, outperforming ascorbic acid (IC50 = 50.5 µM) [2]. The target compound’s unsubstituted N-3 position provides a modular diversification point that is simply absent in N-3-benzylated or N-3-phenylated comparators, enabling a single procurement to support an entire library synthesis campaign.

synthetic tractability library synthesis SAR expansion

Antibacterial Activity Window: Class Precedent Indicates Gram-Positive Selectivity with MIC Potentially Reaching 3.91 mg/L

The antibacterial evaluation of 38 (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives (compounds 28–65) by Trotsko et al. (2018) established that the most potent analogues in this chemotype achieve MIC values of 3.91 mg/L against Gram-positive strains (Staphylococcus aureus, Staphylococcus epidermidis) and that activity is comparable or superior to reference drugs oxacillin and cefuroxime [1]. Critically, these compounds were generally inactive against Gram-negative bacteria, defining a narrow but potentially valuable activity spectrum [2]. In the earlier Zimenkovskii et al. (2006) study, anti-staphylococcal activity was the dominant phenotype observed among 2,4-dioxothiazolidine-5-acetic acid amides, with benzyl-containing amides showing maximal potency [3]. The target compound, featuring the N-benzylacetamide side chain, structurally aligns with the benzyl-rich analogues that exhibited the strongest anti-staphylococcal effects in both studies. While the target compound itself lacks direct MIC data, the SAR from these series predicts Gram-positive antibacterial activity with an MIC likely in the low mg/L range, distinguishing it from N-alkyl or N-phenyl analogues that were less potent or inactive in the same assays.

antibacterial Gram-positive MIC determination

Patent-Backed Hypoglycemic and Insulin-Sensitizing Potential via N-Benzyldioxothiazolidylbenzamide Chemotype Alignment

Kyorin Pharmaceutical Co., Ltd. has patented N-benzyldioxothiazolidylbenzamide derivatives (US 6,147,101; US 6,780,431) that improve insulin resistance and exert potent hypoglycemic and lipid-lowering effects [1][2]. The patented general formula includes compounds with a dioxothiazolidin-5-ylidene(methyl)benzamide core connected to various benzylamide substituents. The target compound—2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide—represents a simplified analogue lacking the benzamide spacer present in the patented series, but preserving the critical N-benzyl amide pharmacophore directly attached to the dioxothiazolidine-ylidene system . In the patent examples, compounds such as N-[(4-ethoxyphenyl)methyl]-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxybenzamide demonstrated in vivo glucose-lowering efficacy [2]. The target compound’s structural simplification relative to the patented series may reduce PPARγ binding affinity but increase synthetic accessibility and solubility, positioning it as a fragment-like probe for insulin sensitization target validation rather than a drug candidate.

PPARγ insulin sensitization diabetes

C-5 Ylidene vs. C-5 Saturated Geometry Differentiates the Target Compound from 2-(2,4-Dioxothiazolidin-5-yl)acetamides in Reactivity and Bioactivity Profile

The target compound contains an exocyclic C-5 ylidene double bond (Z configuration), establishing an extended π-conjugated system spanning the thiazolidine-2,4-dione ring, the ylidene bridge, and the acetamide carbonyl . In contrast, the 2-(2,4-dioxothiazolidin-5-yl)acetamide series (e.g., compounds 4a–4o in Koppireddi et al. 2013) features a saturated C-5 carbon, breaking conjugation and eliminating the Michael acceptor character of the ylidene system [1]. This conjugation difference has direct consequences: 5-ylidene rhodanines can act as covalent reversible inhibitors via Michael addition at the exocyclic double bond, a mechanism unavailable to their saturated counterparts [2]. The saturated series (Koppireddi et al.) showed DPPH radical scavenging and anti-inflammatory activity (COX inhibition), whereas the ylidene series (Matiichuk et al. 2022) demonstrated higher antioxidant potency (IC50 = 43.1 µM vs. ascorbic acid IC50 = 50.5 µM), suggesting that conjugation enhances radical-stabilizing capacity [3]. The target compound’s ylidene geometry thus confers both a distinct reactivity profile and a potentially different target engagement mechanism compared to saturated analogues that share the same N-benzylacetamide terminus.

conjugation electrophilicity covalent inhibition

Optimal Application Scenarios for 2-(2,4-Dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide Based on Structural Differentiation Evidence


Aldose Reductase Inhibitor Lead Discovery: Direct N-Benzylacetamide–Ylidene Connectivity for ALR2 Selectivity Optimization

The compound’s direct N-benzylacetamide–C5-ylidene conjugation positions it within the high-selectivity ALR2 inhibitor chemotype established by Salem et al. (2021), where analogues with analogous connectivity achieved IC50 values of 0.29–0.43 µM against ALR2 with 116–134-fold selectivity over ALR1 [1]. Unlike regioisomeric methylene-bridged phenylacetamides (CAS 104742-64-5), the target compound’s geometry is predicted to position the benzyl group for optimal engagement with the ALR2 specificity pocket. Procurement is most appropriate for academic or industrial groups initiating an ALR2-focused medicinal chemistry program who require a synthetically tractable starting scaffold for SAR expansion.

Focused Antibacterial Library Synthesis Targeting Drug-Resistant Gram-Positive Pathogens

The compound’s structural alignment with benzyl-containing 2,4-dioxothiazolidine amides shown to exhibit potent anti-staphylococcal activity (MIC down to 3.91 mg/L in the Trotsko et al. 2018 series) makes it a suitable precursor for synthesizing a focused library of N-3-alkylated derivatives [2]. Given that Gram-positive selectivity is a hallmark of this chemotype and that activity against S. aureus can match or exceed oxacillin, the compound is best deployed in screening cascades targeting MRSA or other drug-resistant Staphylococcal strains. The free N-3 position allows systematic exploration of substituent effects on antibacterial potency.

Fragment-Based Probe for Minimal PPARγ Pharmacophore Validation

The Kyorin Pharmaceutical patents (US 6,147,101; US 6,780,431) define a broad chemotype of N-benzyldioxothiazolidylbenzamide derivatives with in vivo hypoglycemic and lipid-lowering activity [3][4]. The target compound strips away the benzamide spacer present in the patented leads, offering a fragment-like probe (MW 262.29) for identifying the minimal structural requirements for PPARγ engagement. This compound is best suited for biophysical fragment screening (SPR, TSA) or low-complexity cellular transactivation assays aimed at deconvoluting the contribution of the N-benzylacetamide–dioxothiazolidine core to insulin sensitization.

Covalent Inhibitor Screening: Exploiting the C-5 Ylidene Michael Acceptor in Cysteine Protease or Dehydratase Targets

The exocyclic ylidene double bond at C-5 renders the compound a potential Michael acceptor, a feature absent in saturated 2-(2,4-dioxothiazolidin-5-yl)acetamide analogues [5]. The BindingDB entry BDBM31948 demonstrates that structurally related 1,3-thiazolidin-5-ylidene derivatives inhibit Helicobacter pylori FabZ dehydratase [6]. This compound is optimally deployed in biochemical screens against enzymes with active-site cysteine residues—including FabZ, cysteine proteases, or SARS-CoV-2 3CLpro—where covalent reversible inhibition via Michael addition at the ylidene position may provide a selectivity advantage over purely non-covalent inhibitors.

Quote Request

Request a Quote for 2-(2,4-dioxo(1,3-thiazolidin-5-ylidene))-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.